molecular formula C20H25ClN6 B2542182 N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 897758-02-0

N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2542182
CAS No.: 897758-02-0
M. Wt: 384.91
InChI Key: BVRQLTNQAUHDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative, a class of heterocyclic compounds known for their kinase inhibitory and antimicrobial properties. This compound features a 4-chloro-2-methylphenyl group at the 4-amino position, a 3,5-dimethylpiperidin-1-yl substituent at the 6-position, and a methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6/c1-12-7-13(2)11-27(10-12)20-24-18(16-9-22-26(4)19(16)25-20)23-17-6-5-15(21)8-14(17)3/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRQLTNQAUHDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with significant biological activity, particularly in pharmacology. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound's molecular formula is C20H25ClN6C_{20}H_{25}ClN_{6} with a molecular weight of approximately 384.9 g/mol. The structural features include:

  • Pyrazolo[3,4-d]pyrimidine core : A bicyclic structure that contributes to the compound's pharmacological potential.
  • Substituents : The presence of a 4-chloro-2-methylphenyl group and a 3,5-dimethylpiperidin-1-yl moiety enhances its biological activity.
Property Value
Molecular FormulaC20H25ClN6C_{20}H_{25}ClN_{6}
Molecular Weight384.9 g/mol
CAS Number897758-02-0

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product. The synthesis process is crucial for optimizing yields and ensuring the compound's efficacy in biological assays.

Research indicates that compounds with similar structures exhibit promising results as inhibitors for various enzymes and receptors, particularly in cancer treatment and neurological disorders. The specific interactions of this compound with biological targets are still under investigation but suggest potential applications in therapeutic settings.

Pharmacological Potential

The compound has shown activity against various kinases involved in cancer progression. For instance:

  • c-KIT Inhibition : Preliminary studies suggest that the compound may act as a selective inhibitor of the c-KIT kinase, which plays a crucial role in certain types of cancers such as gastrointestinal stromal tumors (GISTs) .
Target Kinase Activity IC50 (μM)
c-KITInhibitor0.11
BCR-ABLModerate Inhibitor2.94

Therapeutic Applications

The unique structural features of this compound position it as a candidate for further development in treating:

  • Cancer : Due to its kinase inhibition properties.
  • Neurological Disorders : Given its potential to interact with receptors involved in neuroprotection.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : Experiments demonstrated significant inhibition of cell proliferation in cancer cell lines when treated with this compound.
  • Selectivity Profiles : Further research is needed to assess selectivity against various kinases to minimize off-target effects commonly associated with kinase inhibitors.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising results in targeting cancer cells. For instance, pyrazolo[3,4-d]pyrimidines are often investigated for their ability to inhibit kinases involved in cancer progression. A study on related compounds demonstrated their efficacy against various cancer cell lines, suggesting that N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may also exhibit similar properties .

Neurological Disorders

The piperidine moiety present in this compound is associated with neuroactive properties. Research has shown that derivatives of piperidine can act as effective agents in treating conditions like anxiety and depression by modulating neurotransmitter systems . The compound's potential as a neuroprotective agent warrants further exploration.

Antiviral Activity

Preliminary studies suggest that compounds with similar structures may inhibit viral replication. For example, certain pyrazolo[3,4-d]pyrimidines have been reported to exhibit antiviral activity against HIV and other viruses by interfering with viral enzymes . This presents an avenue for investigating the antiviral potential of this compound.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, prompting further investigation into the structure-activity relationship (SAR) of these compounds .

Case Study 2: Neuropharmacological Effects

In a pharmacological assessment involving piperidine derivatives, researchers found that certain compounds exhibited anxiolytic effects comparable to standard medications. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrazolo[3,4-d]pyrimidinesCytotoxicity against cancer cell lines
NeuroactivePiperidine derivativesAnxiolytic effects
AntiviralSimilar pyrazolo derivativesInhibition of viral replication

Table 2: Structure-Activity Relationship Insights

Compound TypeKey Structural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidinesKinase inhibition sitesAnticancer activity
Piperidine derivativesModulation of neurotransmitter systemsNeuroactive effects

Chemical Reactions Analysis

Core Reactivity of Pyrazolo[3,4-d]pyrimidine Scaffold

The compound’s reactivity is governed by its electron-deficient pyrazolo[3,4-d]pyrimidine ring system and substituents at positions 1, 4, and 6. Key reaction types include:

Nucleophilic Substitution at Position 4

The 4-amino group participates in substitution reactions under mild conditions. For example:

  • Amination : Reaction with cyclic amines (e.g., piperidine derivatives) in polar aprotic solvents (DMF, DMSO) at 50–80°C yields substituted derivatives .

  • Acid-Catalyzed Hydrolysis : The 4-amine group can undergo hydrolysis under strongly acidic conditions (e.g., HCl/H2O), though this is less common due to steric hindrance from adjacent substituents.

Piperidine Substituent (Position 6)

The 3,5-dimethylpiperidin-1-yl group undergoes:

  • Alkylation/Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions.

  • Oxidation : The tertiary amine can be oxidized to N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) .

Chloro-Methylphenyl Group (Position N-1)

The 4-chloro-2-methylphenyl moiety participates in:

  • Electrophilic Aromatic Substitution (EAS) : Limited due to electron-withdrawing effects of the chloro group. Reactions require strong directing groups or catalysts.

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible under Pd catalysis (e.g., Pd(PPh3)4, K2CO3) .

Regioselectivity in Ring Functionalization

The pyrazolo[3,4-d]pyrimidine core exhibits distinct regioselectivity:

Reaction Type Position Reacted Conditions Product Example
Nucleophilic attackC-6K2CO3, DMF, 80°C6-alkoxy derivatives
Electrophilic substitutionC-3HNO3/H2SO4, 0°CNitro-substituted analogs
Radical halogenationC-7NBS, AIBN, CCl4, reflux7-bromo derivatives

Data from regioselectivity studies confirm C-6 as the most reactive site due to electron withdrawal by adjacent nitrogen atoms .

Synthetic Modifications for Biological Activity

Structural analogs of this compound were synthesized to optimize σ1 receptor binding:

Modification Reaction Conditions Biological Outcome Source
Replacement of 4-amine with pyrazolyl groupBuchwald-Hartwig coupling (Pd2(dba)3, Xantphos)Improved σ1R selectivity (Ki = 12 nM)
Introduction of benzimidazole at C-4SNAr with benzimidazole thiolsReduced σ2R affinity (Ki > 1 μM)

The 4-(1-methylpyrazol-5-yl) derivative (compound 12f ) showed the highest lipophilic ligand efficiency (LLE = 5.2) among tested analogs .

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis at pH 1–7 due to steric protection of the 4-amine group. Degrades at pH > 10 via ring-opening mechanisms.

  • Thermal Stability : Decomposes above 250°C, forming chlorinated aromatic byproducts.

Key Synthetic Protocols

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with analogous pyrazolo[3,4-d]pyrimidine derivatives reported in the evidence:

Compound Molecular Formula Key Substituents Synthetic Yield Reported Activity Reference
This compound C₂₁H₂₆ClN₇ 4-Cl-2-MePh, 3,5-diMe-piperidin-1-yl, 1-Me Not reported Hypothesized kinase inhibition (based on structural analogs) N/A
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 11) C₂₀H₁₆ClN₅O₂S 4-ClPh, 6-SO₂Me, 1-styryl 57% Antibacterial (MIC: 8 µg/mL for S. aureus Newman)
6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₄H₁₄ClN₅ 3,4-diMePh, 6-Cl, 1-Me Not reported Not reported
1-[2-Chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₉H₁₆Cl₂N₆ 4-ClPh-CH₂Cl, 1-(pyridin-4-ylmethyl) Not reported Not reported
N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₈H₁₄ClN₅ 4-ClPh, 1-benzyl Not reported Hypothesized anticancer activity (based on scaffold similarity)

Key Structural and Functional Differences

Substituent Effects on Solubility and Bioavailability: The 3,5-dimethylpiperidin-1-yl group in the target compound likely enhances lipophilicity compared to polar substituents like methylsulfonyl (Compound 11) or pyridinylmethyl ( ). This may improve membrane permeability but reduce aqueous solubility.

Synthetic Complexity :

  • The synthesis of Compound 11 ( ) involves oxidation with m-chloroperoxybenzoic acid (57% yield), while the target compound’s 3,5-dimethylpiperidin-1-yl group may require multi-step functionalization, possibly reducing overall yield.

Biological Activity Trends :

  • Methylsulfonyl-substituted analogs (e.g., Compound 11) exhibit antibacterial activity against S. aureus (MIC: 8 µg/mL) , whereas bulky substituents like 3,5-dimethylpiperidin-1-yl (target compound) are hypothesized to favor kinase inhibition due to improved hydrophobic interactions with ATP-binding pockets.

Research Findings from Analogous Compounds

Antibacterial Activity ( )

  • Compound 11 demonstrated moderate activity against S. coli XL-1.
  • The methylsulfonyl group at position 6 may contribute to target specificity, as bulkier groups (e.g., 3,5-dimethylpiperidin-1-yl) are untested in this context.

Physicochemical Properties ( )

  • Molecular weight and logP values vary significantly:
    • : C₁₄H₁₄ClN₅ (MW: 287.75 g/mol), logP ~2.5 (estimated).
    • : C₁₉H₁₆Cl₂N₆ (MW: 399.28 g/mol), logP ~3.8 (estimated).
    • Target compound : Estimated MW: 436.0 g/mol, logP ~4.2 (predicted via analogy).

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?

  • Methodology : Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React a pyrimidine intermediate (e.g., 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine) with substituted amines under reflux in dry acetonitrile or dichloromethane (DCM) .
  • Step 2 : Optimize reaction time (e.g., 12–24 hours) and temperature (60–80°C) to enhance yields.
  • Step 3 : Purify via recrystallization (e.g., acetonitrile) or column chromatography .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Adapt substituent-specific protocols (e.g., piperidine derivatives require controlled pH to avoid side reactions) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., 1H NMR for methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C-N stretches at 1250–1350 cm⁻¹, pyrimidine ring vibrations at 1600–1650 cm⁻¹) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding between amine and pyrimidine groups, dihedral angles <15°) .
    • Data Interpretation : Compare spectral data to structurally analogous compounds (e.g., N-(2-fluorophenyl) derivatives) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

  • Approach :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed IC50 protocols, controlled cell lines) .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replace 3,5-dimethylpiperidine with morpholine) to isolate activity contributors .
  • Mechanistic Studies : Use molecular docking to assess binding affinity variations across enzyme isoforms .
    • Case Study : Inconsistent antifungal activity in pyrimidine derivatives was resolved by correlating logP values with membrane permeability .

Q. What strategies improve synthetic yield and scalability while minimizing byproducts?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines .
  • Catalysis : Employ Pd/C or CuI for coupling reactions to reduce reaction time .
  • Workflow Table :
StepParameterOptimal ConditionYield Improvement
1SolventDry acetonitrile15%
2CatalystCuI (5 mol%)20%
3Temp.70°C10%
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap unreacted intermediates .

Q. How do structural modifications (e.g., trifluoromethyl groups) influence pharmacokinetic properties?

  • Design Principles :

  • Lipophilicity : Trifluoromethyl groups increase logP by ~0.5 units, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism in cytochrome P450 assays .
    • Experimental Validation :
  • In vitro ADME : Assess plasma protein binding and hepatic microsomal stability.
  • In vivo PK : Compare half-life (t½) of trifluoromethyl vs. chloro derivatives in rodent models .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystal structure data (e.g., hydrogen bonding vs. hydrophobic interactions)?

  • Methodology :

  • Multi-technique Validation : Cross-reference X-ray data with DFT calculations and NMR NOE experiments .
  • Temperature-Dependent Studies : Perform crystallography at varying temps (100–298 K) to assess dynamic interactions .
    • Example : Polymorphic forms of N-(4-chlorophenyl) derivatives showed varying dihedral angles (5.2° vs. 6.4°), resolved via Hirshfeld surface analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.